molecular formula C7H7FN2O B3029282 4-Amino-2-fluorobenzamide CAS No. 609783-45-1

4-Amino-2-fluorobenzamide

Cat. No.: B3029282
CAS No.: 609783-45-1
M. Wt: 154.14 g/mol
InChI Key: WIKPEQHEEAWUBH-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzamide is a useful research compound. Its molecular formula is C7H7FN2O and its molecular weight is 154.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

PET Imaging Ligand for σ Receptors

4-Amino-2-fluorobenzamide derivatives, particularly N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have shown promise in positron emission tomography (PET) imaging. This compound binds to σ receptors with high affinity and selectivity. It was labeled with 18F and evaluated as a σ receptor radioligand, showing potential as a ligand for PET imaging of σ receptors in humans. This could be significant for neuroimaging and the study of neurological disorders (Shiue et al., 1997).

Fluorescent Detection of Zn2+/Cd2+ Ions

Carbazolone substituted 2-aminobenzamides, including derivatives of this compound, have been used as fluorescent probes for the detection of Zn2+ and Cd2+ ions. These compounds exhibit a transformation from “off–on” to “on–off” molecular switch, showcasing their potential in analytical chemistry for metal ion detection (Xu et al., 2014).

Fluorescent Aminonaphthalic Anhydrides Synthesis

N-Fluorobenzamide-directed formal [4+2] cycloaddition reaction with maleic anhydride has been developed, producing fluorescent 1-amino-2,3-naphthalic anhydrides. This reaction, involving N-fluorobenzamides, represents a method for synthesizing compounds with potential applications in fluorescent imaging and molecular probes (Lu et al., 2022).

Radiochemical Synthesis for Protein Labeling

This compound derivatives, like N-[2-(4-[18F]fluorobenzamido)ethyl]maleimide, are used in radiochemical synthesis for labeling proteins and peptides. This synthesis is important for developing radiotracers and imaging agents in nuclear medicine (Kiesewetter et al., 2011).

19F NMR Spectroscopy in Helical Peptides

In the field of spectroscopy, 4-fluorobenzamide labeled peptides have been utilized to study solvent-dependent chemical shifts in 19F NMR spectroscopy. This research aids in understanding protein folding and structure (Kubasik et al., 2006).

Anticancer and Antibacterial Activities

Derivatives of this compound have been evaluated for their anticancer and antibacterial activities. Compounds like N-(3-(2-acetamidothiazol-4-yl)phenyl)-3-fluorobenzamide have shown remarkable antitumor effects and modulation of cellular pathways, indicating their potential as therapeutic agents (Zhang et al., 2017).

Charge Density Analysis in Molecular Crystals

Experimental charge density distribution studies of 4-fluorobenzamide have contributed to understanding intermolecular interactions in molecular crystals. This research is vital for crystal engineering and material science (Hathwar & Row, 2011).

A2B Adenosine Receptor Antagonists

This compound derivatives have been explored in the synthesis of A2B adenosine receptor antagonists, which have potential pharmaceutical applications, especially in the treatment of inflammatory diseases (Cheung et al., 2010).

Safety and Hazards

The compound is classified as potentially harmful if swallowed or inhaled, and it may cause skin and eye irritation, as well as respiratory irritation . Safety precautions include avoiding dust formation, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-amino-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKPEQHEEAWUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630189
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609783-45-1
Record name 4-Amino-2-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-2-fluorobenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2-fluoro-4-nitrobenzamide (E335) was dissolved in EtOH under Ar and 10% Pd/C added. The reaction was pump-purged with H2 and left stirring at room temperature overnight. The catalyst was removed by filtration and the reaction concentrated to give pure 4-amino-2-fluorobenzamide (E336).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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